molecular formula C14H14O4 B5781131 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5781131
M. Wt: 246.26 g/mol
InChI Key: NYHWEIQZVGZLRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: Research explores its potential as an antimicrobial and anticancer agent due to its coumarin backbone.

    Industry: It is used in the development of dyes, fragrances, and optical brighteners

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Its lipophilic nature allows it to penetrate cell membranes and exert its biological effects .

Comparison with Similar Compounds

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives such as:

    4-methylumbelliferyl acetate: Similar in structure but differs in the position and number of methyl groups.

    7-acetoxy-4-methyl-chromen-2-one: Another coumarin derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHWEIQZVGZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-hydroxy-3,4,8-trimethylcoumarin (5.19 g, 25.4 mmol) was refluxed in acetic anhydride (10 mL) for 1.5 hours. The solution was slowly poured into ice water (200 mL) and the resulting solid was filtered, then rinsed with water to yield 7-acetoxy-3,4,8-trimethylcoumarin, a beige solid (6.22 g, 99.5%). 1H NMR (CDCl3): δ 7.47 (d, J=8.6 Hz, 1H), 7.00 (d, J=8.7 Hz, 1H), 2.40 (s, 3H), 2.37 (s, 3H), 2.29 (s, 3H), 2.22 (s, 3H).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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